molecular formula C11H9F3O2 B1586993 4-Vinylbenzyl trifluoroacetate CAS No. 229956-99-4

4-Vinylbenzyl trifluoroacetate

Cat. No. B1586993
M. Wt: 230.18 g/mol
InChI Key: XIUWQGVPNPHEOI-UHFFFAOYSA-N
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Description

4-Vinylbenzyl trifluoroacetate is a chemical compound with the molecular formula C11H9F3O2 . It has a molecular weight of 230.18 . It is a specialty product used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of 4-Vinylbenzyl trifluoroacetate is represented by the InChI code: 1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2 . The SMILES representation is: C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

4-Vinylbenzyl trifluoroacetate has a molecular weight of 230.19 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Application 1: Polymer Chemistry

  • Summary of Application: 4-Vinylbenzyl trifluoroacetate is used in the synthesis of a polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups . This is achieved through reversible addition–fragmentation chain transfer (RAFT) polymerization .
  • Methods of Application: The RAFT polymerization of 4-vinylbenzyl acetate (VBA) is followed by three modification steps to create the polymer backbone . This process results in a polymer with a theoretical degree of polymerization (DP) up to 1200 and narrow polydispersity .
  • Results or Outcomes: The resulting well-defined cylindrical polymer brushes (CPBs) with polystyrene side chains are synthesized from the polyCTA via “CTA-shuttled” RAFT polymerization . Various post-functionalizations on CPBs are investigated to demonstrate the potential of building complex architectures .

Application 2: Antibacterial Polymer Surfaces

  • Summary of Application: 4-Vinylbenzyl trifluoroacetate is used in the creation of salt-responsive and regenerative antibacterial polymer surfaces .
  • Methods of Application: The compound is integrated with salt-responsive polyDVBAPS (poly(3-(dimethyl(4-vinylbenzyl) ammonio)propyl sulfonate)), antifouling polyHEAA (poly(N-hydroxyethyl acrylamide)), and bactericidal TCS (triclosan) into single surfaces by polymerizing and grafting polyDVBAPS and polyHEAA onto the substrate .
  • Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, 4-Vinylbenzyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . More research is needed to provide specific safety and hazard information for 4-Vinylbenzyl trifluoroacetate.

properties

IUPAC Name

(4-ethenylphenyl)methyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-8-3-5-9(6-4-8)7-16-10(15)11(12,13)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUWQGVPNPHEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380764
Record name 4-Vinylbenzyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzyl trifluoroacetate

CAS RN

229956-99-4
Record name 4-Vinylbenzyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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